molecular formula C11H6BrF2NO4 B8168306 2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate

Cat. No.: B8168306
M. Wt: 334.07 g/mol
InChI Key: IGKKYAAAPTVLGD-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 4-bromo-2,6-difluorobenzoate moiety. The combination of these functional groups imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate typically involves the reaction of 4-bromo-2,6-difluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistent production of this compound with high yield and purity .

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of stable amide or thioester linkages. This reactivity is exploited in various applications, such as the conjugation of drugs to targeting molecules or the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-chloro-2,6-difluorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-iodo-2,6-difluorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-methyl-2,6-difluorobenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens or substituents, making this compound particularly valuable for certain synthetic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF2NO4/c12-5-3-6(13)10(7(14)4-5)11(18)19-15-8(16)1-2-9(15)17/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKKYAAAPTVLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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